molecular formula C10H11Cl2N3 B2966686 5-(Chloromethyl)-1-methyl-3-phenyl-1,2,4-triazole;hydrochloride CAS No. 2411292-66-3

5-(Chloromethyl)-1-methyl-3-phenyl-1,2,4-triazole;hydrochloride

Cat. No. B2966686
CAS RN: 2411292-66-3
M. Wt: 244.12
InChI Key: ULWGBSWRGPGVFF-UHFFFAOYSA-N
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Description

Chloromethyl compounds are a class of organic compounds that contain a chloromethyl group (-CH2Cl). They are often used as intermediates in various chemical reactions . For example, 5-Chloromethylfurfural is an organic compound obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .


Synthesis Analysis

The synthesis of chloromethyl compounds often involves the use of hydrochloric acid or other chlorinating agents . For instance, 5-(Chloromethyl)furfural (CMF) can be obtained from spent biomass via refluxing in aqueous HCl in the presence of NaCl as a catalyst .


Molecular Structure Analysis

The molecular structure of chloromethyl compounds typically includes a carbon atom bonded to a chlorine atom and a hydrogen atom . The exact structure would depend on the specific compound and its other functional groups.


Chemical Reactions Analysis

Chloromethyl compounds can participate in various chemical reactions. For example, 5-(Chloromethyl)furfural (CMF) can be converted to 5-(Hydroxymethyl)furfural (HMF) in good yields by a novel one pot method using iodosylbenzene (PhIO) as a reagent under mild reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of chloromethyl compounds can vary widely depending on their specific structure. For example, 5-Chloromethylfurfural is a colourless liquid .

Scientific Research Applications

Corrosion Inhibition

Triazole derivatives, including those similar to 5-(Chloromethyl)-1-methyl-3-phenyl-1,2,4-triazole, have been studied for their effectiveness in corrosion inhibition, particularly for mild steel in acidic environments. Studies show that these compounds can significantly reduce corrosion through adsorption on the metal surface, following Langmuir's adsorption isotherm. Their efficiency as corrosion inhibitors is influenced by the nature and type of substituents present in the molecule, and they are found to be mixed-type inhibitors affecting both anodic and cathodic processes (Bentiss et al., 2007).

Antimicrobial Activity

Certain triazole derivatives exhibit notable antimicrobial properties. Research into 5-trichloromethyl-4,5-dihydroisoxazoles, which share a core structural motif with the compound , has demonstrated their effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as yeasts. These findings suggest the potential use of such compounds in developing new antimicrobial agents (Flores et al., 2013).

Synthetic Chemistry Applications

In the realm of synthetic chemistry, triazole derivatives are key intermediates and end products in various synthetic routes. They are utilized in the synthesis of complex molecules due to their versatility and reactivity. For example, research on the synthesis of 5-Aryl-3-[(1-dialcoxyphosphonyl)methyl]-1,2,4-triazoles demonstrates the utility of triazole derivatives in creating compounds with potential applications in various chemical domains, including medicinal chemistry and materials science (Harizi et al., 2002).

Mechanism of Action

The mechanism of action of chloromethyl compounds would depend on their specific structure and the context in which they are used. For example, Methylchloroisothiazolinone, a chloromethyl compound, is used as a biocide and works by oxidizing thiol-containing residues, effectively killing most aerobic and anaerobic bacteria .

Safety and Hazards

Chloromethyl compounds can pose various safety hazards. For example, they can cause skin and eye irritation, and may be harmful if swallowed or inhaled . Therefore, appropriate safety measures should be taken when handling these compounds.

Future Directions

The use of chloromethyl compounds in the synthesis of bio-based chemicals is a promising area of research. For example, 5-(Chloromethyl)furfural (CMF) is being studied as a potential chemical building block for replacing petroleum-derived chemicals .

properties

IUPAC Name

5-(chloromethyl)-1-methyl-3-phenyl-1,2,4-triazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c1-14-9(7-11)12-10(13-14)8-5-3-2-4-6-8;/h2-6H,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAMOJIRCGUVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2=CC=CC=C2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-1-methyl-3-phenyl-1,2,4-triazole;hydrochloride

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